molecular formula C24H18N4O2 B340181 N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide

N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide

Katalognummer: B340181
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: XNJSGAADEFNRJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide is a complex organic compound that features a biphenyl core with two pyridine-4-carboxamide groups attached at the 4,4’ positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with pyridine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl and pyridine rings.

    Reduction: Reduced amide groups to amines.

    Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N,N’-biphenyl-4,4’-diyldipyridine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C24H18N4O2

Molekulargewicht

394.4 g/mol

IUPAC-Name

N-[4-[4-(pyridine-4-carbonylamino)phenyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C24H18N4O2/c29-23(19-9-13-25-14-10-19)27-21-5-1-17(2-6-21)18-3-7-22(8-4-18)28-24(30)20-11-15-26-16-12-20/h1-16H,(H,27,29)(H,28,30)

InChI-Schlüssel

XNJSGAADEFNRJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.